N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core linked via a sulfanylacetamide bridge to a 1-(3-methylphenyl)-1H-tetrazol-5-yl substituent. Its molecular formula is C₁₅H₁₆N₇OS₂, with a molecular weight of 389.47 g/mol. The structure combines pharmacophoric elements of thiadiazole (known for antimicrobial and anticancer properties) and tetrazole (a bioisostere for carboxylic acids, enhancing metabolic stability) . The ethyl group at the 5-position of the thiadiazole ring and the 3-methylphenyl group on the tetrazole moiety are critical for modulating lipophilicity and target binding .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS2/c1-3-12-16-17-13(24-12)15-11(22)8-23-14-18-19-20-21(14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWMEGORJDOYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound that integrates the thiadiazole and tetrazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 421.6 g/mol. The structure includes a 1,3,4-thiadiazole ring and a tetrazole ring linked through a sulfanyl group, contributing to its unique pharmacological properties.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:
- In vitro studies have shown that certain 1,3,4-thiadiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range. For example, one derivative displayed an IC50 of 0.28 µg/mL against MCF-7 cells due to cell cycle arrest at the G2/M phase .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been extensively studied:
- Compounds containing the thiadiazole scaffold have shown protective effects in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. One study reported that a related compound exhibited up to 80% protection at a dose of 100 mg/kg in PTZ models without significant toxicity .
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives has also been documented:
- A series of 5-(benzofuran-2-yl)-1-phenylpyrazole derivatives demonstrated enhanced antibacterial activity against strains like E. coli and Pseudomonas aeruginosa, outperforming standard antibiotics . The introduction of specific substituents on the thiadiazole ring was found to modulate this activity significantly.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial resistance mechanisms by binding to their active sites.
- Receptor Modulation : It may also interact with cellular receptors involved in signal transduction pathways that regulate apoptosis and cellular growth.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has shown promising results in various pharmacological studies:
Antimicrobial Activity : This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that thiadiazole derivatives can inhibit bacterial growth by disrupting cellular processes.
Anticancer Potential : Research has demonstrated that this compound may act as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7 with IC50 values below 100 μM .
Agricultural Sciences
Thiadiazole derivatives are increasingly being utilized in agrochemicals due to their effectiveness as fungicides and herbicides. The specific compound under discussion has potential applications in developing new agrochemical products that target plant pathogens while minimizing environmental impact.
Material Science
The unique structural properties of this compound allow it to be explored in the development of novel materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity Evaluation
A study conducted on the anticancer activity of this compound involved testing against several cancer cell lines. The results indicated significant cytotoxic effects with a mechanism involving apoptosis induction through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various thiadiazole derivatives for antimicrobial activity, this compound exhibited superior efficacy against Gram-positive bacteria compared to standard antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | <50 | |
| Anticancer | HeLa | <100 | |
| Anticancer | MCF-7 | <100 |
Table 2: Comparison with Other Thiadiazole Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(5-Ethylthiadiazole) | Moderate | Low |
| N-(5-Ethylthiadiazole)-based derivative | High | Moderate |
| N-(5-Ethylthiadiazole)-2-{[Tetrazole]} | High | High |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s analogs vary in substituents on the thiadiazole and aryl groups, impacting solubility, stability, and bioactivity. Key comparisons include:
Key Observations :
- Aryl Modifications: The 3-methylphenyl group (target) vs. p-tolylamino (4y) or 2-ethoxyphenyl () alters electronic and steric profiles. Compound 4y’s p-tolylamino group contributes to its superior anticancer activity (IC₅₀ = 0.034 μM against A549) . Sulfanyl vs. Phenoxy Linkers: Sulfanyl bridges (target, 4y) may favor redox interactions, while phenoxy groups (5m) could enhance hydrogen bonding .
Thermal Stability
- Melting points for analogs range from 132–170°C, with ethyl- or benzylthio-substituted derivatives (e.g., 5g, 5m) showing higher thermal stability (>160°C) due to increased molecular symmetry .
Q & A
Q. What are the key considerations for synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide?
Synthesis of this compound involves multi-step pathways, typically starting with the formation of the thiadiazole and tetrazole rings, followed by coupling reactions. Critical parameters include:
- Reagent selection : Use of chloroacetyl chloride for acylation and sodium hydride as a base for coupling .
- Temperature control : Reactions often require reflux (e.g., 150°C for 5 hours in pyridine) to achieve optimal yields .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
Q. Example Protocol :
Synthesize the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions .
Functionalize the tetrazole ring using 3-methylphenyl isocyanate .
Couple the two moieties via a sulfanyl bridge using a thiol-alkylation reaction .
Q. Table 1: Comparison of Synthesis Conditions
Q. How can researchers confirm the structural integrity of this compound?
Characterization requires a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 2.4 ppm for CH3 in the ethyl group) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 391.468) .
- TLC/HPLC : Monitor reaction progress and purity (Rf ≈ 0.6 in ethyl acetate/hexane) .
Q. Common Pitfalls :
- Overlapping signals in NMR due to aromatic protons; use 2D-COSY or HSQC for resolution .
- Impurities from unreacted intermediates; optimize recrystallization using ethanol/water mixtures .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., variable IC50 values in enzyme inhibition assays) may arise from:
- Structural analogs : Subtle substitutions (e.g., 4-fluorophenyl vs. 3-methylphenyl) alter binding affinity .
- Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous buffer) impact compound stability .
Q. Methodological Approach :
Perform dose-response curves under standardized conditions (pH 7.4, 37°C).
Use molecular docking to compare interactions with target proteins (e.g., COX-2 or kinase domains) .
Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Analog Structure | Target | IC50 (µM) | Key Modification | Source |
|---|---|---|---|---|
| 5-ethyl-thiadiazole + tetrazole | COX-2 | 12.3 | 3-methylphenyl | |
| 5-methyl-thiadiazole + fluorophenyl | EGFR | 8.7 | 4-fluorophenyl | |
| 5-propyl-thiadiazole + methoxyphenyl | HDAC | 24.1 | 4-methoxyphenyl |
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Key challenges include poor solubility and metabolic instability. Strategies include:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .
- Lipophilicity adjustment : Replace the ethyl group with polar substituents (e.g., hydroxyl) to improve water solubility .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., sulfanyl bridge oxidation) .
Q. Case Study :
Q. What computational methods predict the compound’s reactivity and regioselectivity?
- DFT calculations : Model electron density to predict nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophile) .
- Molecular dynamics (MD) : Simulate interactions in solvent environments to optimize reaction conditions .
Example Finding :
DFT analysis of the tetrazole ring revealed higher electron density at N-2, favoring alkylation at this position .
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for the coupling step?
Variability arises from:
Q. Resolution Protocol :
Standardize catalysts (e.g., Zeolite Y-H for scalability).
Q. How should researchers address discrepancies in reported biological targets?
Some studies cite antimicrobial activity , while others emphasize anticancer potential . This divergence may stem from:
- Assay specificity : Broad-spectrum screening vs. target-focused assays.
- Structural promiscuity : The compound’s thiadiazole-tetrazole scaffold interacts with multiple protein families .
Q. Recommendation :
- Conduct target deconvolution using CRISPR-Cas9 knockout libraries to identify primary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
